3,3'-Bipyridazine

Overview

Description

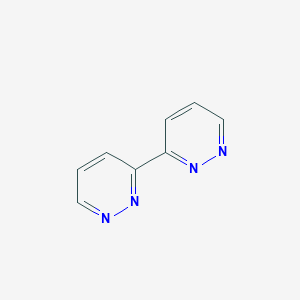

3,3’-Bipyridazine is a type of heterocycle that contains two adjacent nitrogen atoms . It is part of the diazine family, which are six-membered aromatics with two nitrogen atoms . The pyridazine core can be found in a large range of biologically active structures such as herbicides and pharmaceutical drugs .

Synthesis Analysis

The synthesis of 3,3’-Bipyridazine has been reported in various studies . For instance, one study designed and synthesized a novel series of bipyridazine derivatives as highly potent STING agonists . Another study reported the syntheses of 3,3’-Bipyridazines .

Molecular Structure Analysis

The molecular formula of 3,3’-Bipyridazine is C8H6N4 . It is a π-conjugated organic compound, and its structure includes a highly electronegative pyridazine ring . This π-deficient character of the pyridazine, used as a dipolar moiety, favors electron transfer .

Chemical Reactions Analysis

While specific chemical reactions involving 3,3’-Bipyridazine are not detailed in the retrieved sources, it’s worth noting that pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Scientific Research Applications

Anticancer Activity

3,3'-Bipyridazine derivatives have shown potential as antihepatocellular carcinoma agents. Research indicates that these derivatives exhibit significant activity against liver cancer cell lines, suggesting their utility in cancer treatment (Yue et al., 2015).

Solvatochromic Fluorescence

Modified bipyridazines demonstrate solvatochromic fluorescence, changing emission colors in different organic solvents. This property makes them suitable for applications like organic solvent-sensitive films (Do, Huh, & Kim, 2009).

Optical and Electronic Properties

A quadrupolar pi-conjugated 3,3'-bipyridazine ligand has been synthesized, showcasing properties like high fluorescence and solvatochromism. It also has potential in organic light-emitting devices (Lincker et al., 2010).

Luminescent Europium Complexes

3,3'-Bipyridazine has been used in the synthesis of luminescent Eu(III) complexes. These complexes show potential for applications in bioconjugation and as luminescent tags (Prokhorov et al., 2011).

pH Sensor

Bipyridazine fluorophores are effective as pH sensors, with their fluorescence intensity varying in response to acidity levels. They have applications in the development of fluorescent polymer film sensors for pH detection (Do et al., 2007).

CO2 Capture and Storage

Bipyridine-containing covalent triazine frameworks have shown high CO2 uptake capacities, making them effective materials for carbon capture and storage (Hug et al., 2015).

properties

IUPAC Name |

3-pyridazin-3-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-7(11-9-5-1)8-4-2-6-10-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMWOEBIPQMAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499290 | |

| Record name | 3,3'-Bipyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Bipyridazine | |

CAS RN |

10198-96-6 | |

| Record name | 3,3'-Bipyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

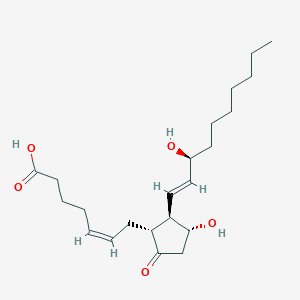

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)

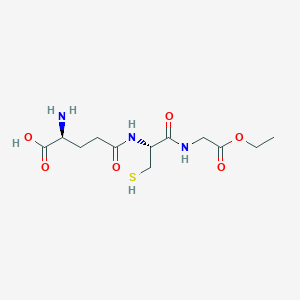

![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)

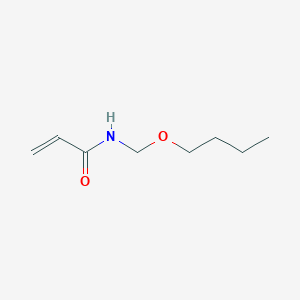

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)